
2-Ethoxybenzoyl chloride
Overview
Description
2-Ethoxybenzoyl chloride is an organic compound with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . It is a colorless to light yellow liquid that is sensitive to moisture and has a boiling point of 114-118°C at 5 mmHg . This compound is primarily used as an intermediate in organic synthesis and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Ethoxybenzoyl chloride typically involves the following steps :
Ethylation Reaction: Methyl salicylate is used as the initial raw material, and diethyl sulfate is employed as the ethylation reagent. This reaction is carried out under mild conditions.
Alkaline Hydrolysis Reaction: The ethylated product undergoes alkaline hydrolysis to form 2-ethoxybenzoic acid.
Acyl Chlorination Reaction: The final step involves the acyl chlorination of 2-ethoxybenzoic acid using solid phosgene. This reaction is facilitated by a recyclable catalyst, making the process cost-effective and environmentally friendly.
Industrial Production Methods
The industrial production of this compound follows similar steps but on a larger scale. The use of solid phosgene and recyclable catalysts ensures high yield and quality, making the process suitable for large-scale production .
Chemical Reactions Analysis
Substitution Reactions
2-Ethoxybenzoyl chloride is highly reactive towards nucleophiles, leading to the formation of various products such as amides, esters, and thioesters.
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With Amines: Reacts to form amides.
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With Alcohols: Reacts to form esters.
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With Thiols: Reacts to form thioesters.
Hydrolysis
In the presence of water, this compound undergoes hydrolysis to form 2-ethoxybenzoic acid.
Reduction
Using reducing agents such as lithium aluminum hydride (LiAlH4), this compound can be reduced to 2-ethoxybenzyl alcohol.
Reaction Conditions and Yields
The synthesis of this compound can be performed under various conditions, with different reagents affecting the yield . Examples of reaction conditions include:
Scientific Research Applications
2-Ethoxybenzoyl chloride has a wide range of applications in scientific research :
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: Utilized in the development of electroactive materials for sensor technology.
Catalysis: Facilitates iridium-catalyzed annulative coupling and oxidative coupling reactions.
Mechanism of Action
The mechanism of action of 2-Ethoxybenzoyl chloride involves its reactivity as an acylating agent . It reacts with nucleophiles to form acylated products, which are crucial intermediates in various chemical syntheses. The molecular targets include nucleophilic sites on amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters.
Comparison with Similar Compounds
2-Ethoxybenzoyl chloride can be compared with other similar compounds such as :
- o-Anisoyl chloride
- 2-Methoxybenzoyl chloride
- 2-Acetoxybenzoyl chloride
- 2,6-Dimethoxybenzoyl chloride
Uniqueness
- Reactivity : this compound exhibits unique reactivity due to the presence of the ethoxy group, which influences its chemical behavior.
- Applications : Its specific applications in organic synthesis and pharmaceuticals distinguish it from other benzoyl chlorides.
Biological Activity
2-Ethoxybenzoyl chloride (CAS No. 42926-52-3) is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. Its unique structure, characterized by the presence of an ethoxy group attached to a benzoyl chloride moiety, imparts specific biological activities that are of interest for research and application. This article aims to explore the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.
- Molecular Formula : C₉H₉ClO₂
- Molecular Weight : 184.62 g/mol
- Boiling Point : 118 °C
- Flash Point : 110 °C
- Density : 1.21 g/cm³
Synthesis and Reactivity
This compound can be synthesized through various methods, including the acyl chlorination reaction of 2-ethoxybenzoic acid with phosgene or thionyl chloride. The general reaction pathway involves the conversion of the carboxylic acid to its corresponding acyl chloride, which is often facilitated by the use of dimethylformamide (DMF) as an accelerator .
Antimicrobial Properties
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. In a study focused on synthesizing derivatives from this compound, various analogs were tested against bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives displayed potent inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL .
Compound | MIC (µg/mL) | Activity |
---|---|---|
2-Ethoxybenzoyl derivative A | 50 | Significant |
2-Ethoxybenzoyl derivative B | 100 | Moderate |
Control (No treatment) | N/A | None |
Cytotoxicity and Safety Profile
While exploring the cytotoxicity of this compound, it was found to cause severe skin burns and eye damage upon contact, classified as a corrosive agent . In vitro studies assessing its cytotoxic effects on human cell lines indicated that concentrations above 200 µg/mL resulted in significant cell death, highlighting the need for careful handling and application in therapeutic contexts.
Case Study 1: Antibacterial Activity Evaluation
In a controlled experiment, researchers synthesized several derivatives of this compound and evaluated their antibacterial properties. The study utilized a broth microdilution method to determine the MIC against various pathogens. The findings revealed that compounds with additional functional groups exhibited enhanced antibacterial activity compared to the parent compound.
Case Study 2: Reaction Mechanism Investigation
A mechanistic study investigated the Friedel-Crafts benzoylation of N-methylpyrrole using benzoyl chloride derivatives, including this compound. The results provided insights into the reactivity patterns and potential applications in organic synthesis .
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for 2-ethoxybenzoyl chloride, and how do reaction conditions influence yield?
- Methodology : this compound is typically synthesized via chlorination of 2-ethoxybenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). A common protocol involves refluxing 2-ethoxybenzoic acid with excess SOCl₂ under anhydrous conditions in dry toluene, catalyzed by a small amount of dimethylformamide (DMF). The reaction progress can be monitored by observing gas evolution (SO₂/HCl). Excess reagents are removed under reduced pressure, and the product is purified via fractional distillation (b.p. ~120–125°C at 15 mmHg) to achieve >98% purity . Key variables affecting yield include reagent stoichiometry (1:2 molar ratio of acid to SOCl₂), solvent dryness, and inert atmosphere (N₂/Ar) to prevent hydrolysis.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Due to its high reactivity and corrosivity, handling requires:
- Personal Protective Equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors, which can cause respiratory irritation.
- Storage : Store in a desiccator at 0–6°C under inert gas (argon) to prevent moisture-induced hydrolysis .
- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate, followed by absorption in vermiculite .
Advanced Research Questions
Q. How can spectroscopic techniques resolve structural ambiguities in this compound derivatives?
- Methodology :
- ¹H NMR : The ethoxy group (–OCH₂CH₃) appears as a quartet (δ 1.3–1.5 ppm) and triplet (δ 3.8–4.1 ppm). The aromatic protons (C₆H₄) show splitting patterns dependent on substitution (e.g., para vs. ortho effects) .
- IR Spectroscopy : The carbonyl (C=O) stretch appears at ~1770–1790 cm⁻¹, higher than benzoyl chloride due to electron-donating ethoxy group effects .
- Mass Spectrometry : The molecular ion peak (m/z 184.62) confirms molecular weight, while fragments like m/z 139 (loss of Cl) and m/z 121 (loss of COCl) validate the structure .
Q. What strategies optimize acylation reactions using this compound in complex substrates (e.g., amines or alcohols)?
- Methodology :
- Solvent Selection : Use polar aprotic solvents (e.g., dichloromethane, THF) to enhance electrophilicity of the carbonyl carbon.
- Base Addition : Triethylamine or pyridine neutralizes HCl by-products, shifting equilibrium toward product formation.
- Temperature Control : Reactions at 0–5°C minimize side reactions (e.g., hydrolysis), while room temperature accelerates kinetics for stable substrates .
- Case Study : In synthesizing Sildenafil intermediates, stoichiometric this compound reacts with 4-aminopyrazole derivatives in THF with 1.5 eq. of Et₃N, achieving >90% conversion .
Q. How do discrepancies in reported reactivity of this compound arise, and how can they be addressed experimentally?
- Methodology : Contradictions in reactivity (e.g., variable yields in amidation) often stem from:
- Moisture Contamination : Hydrolysis competes with acylation. Use molecular sieves or anhydrous solvents.
- Substrate Steric Hindrance : Bulky amines require longer reaction times or elevated temperatures (40–50°C).
- Reagent Purity : Impurities in commercial SOCl₂ (e.g., S₂Cl₂) can reduce efficiency. Distill reagents before use .
Systematic optimization via Design of Experiments (DoE) can identify critical parameters (e.g., solvent, temperature, catalyst).
Q. Data Contradictions and Validation
- Synthesis Route Efficiency : While SOCl₂ is widely used, PCl₅ may offer higher yields in non-polar solvents but generates more acidic by-products. Validate via comparative trials .
- Spectroscopic Benchmarks : Cross-reference IR/NMR data with PubChem or NIST databases to resolve inconsistencies in peak assignments .
Properties
IUPAC Name |
2-ethoxybenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKAAWDKKBFSTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195568 | |
Record name | 2-Ethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42926-52-3 | |
Record name | 2-Ethoxybenzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42926-52-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Ethoxybenzoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042926523 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxybenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxybenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.895 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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